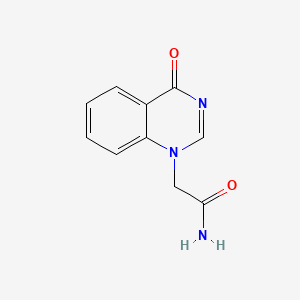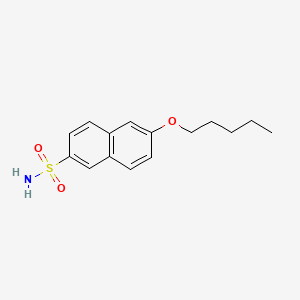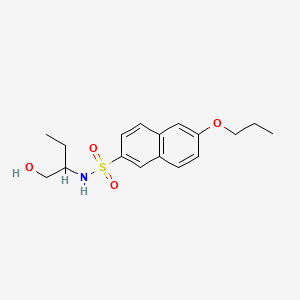
POLYMETHYLHYDROSILOXANE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Polymethylhydrosiloxane is a polymer with the general structure [−CH₃(H)Si−O−]ₙ. It is widely used in organic chemistry as a mild and stable reducing agent, capable of transferring hydrides to metal centers and various reducible functional groups . This compound is a byproduct of the silicone industry and is known for its air and moisture stability, making it easy to handle and store for long periods without loss of activity .
準備方法
Polymethylhydrosiloxane is typically prepared by the hydrolysis of monomethyldichlorosilane. The reaction involves the following steps: [ \text{n MeSiHCl}_2 + \text{n H}_2\text{O} \rightarrow [\text{MeSiHO}]_n + 2\text{n HCl} ] This process results in the formation of this compound along with hydrochloric acid as a byproduct . Industrial production methods often involve hydrolytic polycondensation of dichlorosilane and trimethylchlorosilane in cold, concentrated hydrochloric acid .
化学反応の分析
Polymethylhydrosiloxane undergoes various types of chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds, often catalyzed by transition metals.
Crosslinking: Under the influence of metal salt catalysts, this compound can crosslink at low temperatures to form films on various surfaces.
Common reagents used in these reactions include methanol, aromatic amines, and various metal catalysts. Major products formed from these reactions include tertiary and secondary amines, homoallylamines, and unsymmetrical dialkyl ketones .
科学的研究の応用
Polymethylhydrosiloxane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reducing agent for aldehydes, ketones, olefins, and aromatic nitro compounds.
Material Science: It is employed in the modification of different polymers and the manufacture of silicone elastomers.
Microfluidic Chips: It serves as a functional material for microfluidic chips due to its stability and ease of handling.
Cotton Industry: It is used in the cotton industry for various applications, including fabric treatment.
作用機序
Polymethylhydrosiloxane exerts its effects primarily through the transfer of hydrides. The mechanism involves the activation of the silicon-hydrogen bond, which then transfers a hydride ion to the target molecule. This process is often catalyzed by transition metals, which facilitate the breaking and forming of bonds . The molecular targets include carbonyl compounds, olefins, and aromatic nitro groups, among others .
類似化合物との比較
Polymethylhydrosiloxane is unique due to its stability and ease of handling compared to other silanes. Similar compounds include:
Polydimethylsiloxane: Unlike this compound, polydimethylsiloxane lacks silicon-hydrogen bonds and does not exhibit reducing properties.
Phenylsilane: This compound is less stable and more expensive than this compound.
Triethoxysilane: Used in the synthesis of poly(hydrosilsesquioxane), it has different applications and properties compared to this compound.
This compound stands out due to its cost-effectiveness, environmental friendliness, and versatility in various chemical reactions and applications.
特性
CAS番号 |
178873-19-3 |
|---|---|
分子式 |
C8H8ClNO3 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(1H-benzimidazol-2-yl)-5H-indolo[2,3-b]quinoxaline](/img/structure/B1170853.png)





